Ethyl 2-(cyanomethyl)benzoate
Description
Overview of Ethyl 2-(cyanomethyl)benzoate (B8605764) in Organic Synthesis
Ethyl 2-(cyanomethyl)benzoate is an aromatic organic compound that serves as a valuable intermediate in the field of organic synthesis. Its structure is characterized by a benzoate (B1203000) core with an ethyl ester group and a cyanomethyl substituent at the ortho position. This unique arrangement of two reactive functional groups—the ester and the nitrile—on a benzene (B151609) ring makes it a versatile building block for the construction of more complex molecular architectures. The presence of both an electrophilic center at the ester carbonyl and a nucleophilic/electrophilic character at the nitrile group allows for a diverse range of chemical transformations.
Significance in Modern Chemical Research
In modern chemical research, the significance of this compound lies in its utility as a precursor for a variety of target molecules, particularly in medicinal chemistry and materials science. The compound's reactive nature is harnessed to create heterocyclic compounds, which are foundational structures in many pharmaceutical agents. Its ability to undergo specific transformations at either the nitrile or the ester moiety provides chemists with strategic flexibility in multistep syntheses. This makes it an important tool for developing novel bioactive molecules and specialty chemicals.
Scope and Objectives of the Research Outline
This article provides a detailed scientific overview of this compound. The objective is to present a thorough analysis based on its synthesis, physicochemical properties, reactivity, and applications in organic synthesis. The scope is strictly focused on the chemical aspects of the compound, adhering to the structured outline provided. This review will detail established synthetic methodologies, explore its chemical behavior in various reactions, and highlight its role as an intermediate in the creation of other compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(cyanomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASCYHRLSNAZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498261 | |
| Record name | Ethyl 2-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19821-21-7 | |
| Record name | Ethyl 2-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Cyanomethyl Benzoate
Traditional Synthetic Routes
Traditional methods for the synthesis of Ethyl 2-(cyanomethyl)benzoate (B8605764) are well-established and widely utilized in laboratory and industrial settings. These routes include the direct esterification of the corresponding carboxylic acid and a multi-step synthesis commencing with a bromination reaction.
Esterification of 2-(Cyanomethyl)benzoic Acid
The esterification of 2-(cyanomethyl)benzoic acid with ethanol (B145695) is a common and direct approach to obtaining Ethyl 2-(cyanomethyl)benzoate. This reaction is typically performed under acidic conditions, following the principles of Fischer esterification.
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. byjus.comlibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com
The general steps of the Fischer esterification mechanism are as follows:
Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid. byjus.comlibretexts.org
Nucleophilic attack: The alcohol, in this case ethanol, acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com
Elimination of water: A molecule of water is eliminated, and a protonated ester is formed. byjus.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org
The reaction is reversible, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove water as it is formed. byjus.comlibretexts.org
Strong acids such as concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl) are commonly used as catalysts in Fischer esterification. masterorganicchemistry.comoperachem.com The primary role of the acid catalyst is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. byjus.comlibretexts.org Sulfuric acid is a particularly effective catalyst for this transformation. operachem.comresearchgate.net
To maximize the yield of this compound, several reaction parameters can be optimized. The reaction is typically conducted under reflux conditions, with the temperature determined by the boiling point of the alcohol used as the solvent. operachem.com For the synthesis of ethyl esters, this generally means heating the reaction mixture to the boiling point of ethanol.
Since Fischer esterification is an equilibrium process, driving the reaction towards the product side is crucial for achieving high yields. masterorganicchemistry.comlibretexts.org This can be accomplished by:
Using an excess of the alcohol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ester. masterorganicchemistry.comlibretexts.org
Removing water: The continuous removal of water as it is formed is another effective strategy. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using drying agents such as molecular sieves. byjus.com
Microwave-assisted synthesis has also been explored to optimize Fischer esterification, often leading to reduced reaction times and improved yields. usm.myacademicpublishers.org For some substituted benzoic acids, optimized conditions under microwave irradiation have been reported at temperatures around 130°C for short durations. usm.my
A significant side reaction in the acid-catalyzed esterification of 2-(cyanomethyl)benzoic acid is the hydrolysis of the nitrile group. Under strong acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid, leading to the formation of 2-(carboxymethyl)benzoic acid as an impurity. To minimize this competing pathway, it is important to use anhydrous conditions, for instance by using anhydrous ethanol and adding molecular sieves to the reaction mixture.
Nucleophilic Substitution via Bromination-Cyanation
An alternative and often high-yielding synthetic route to this compound involves a two-step sequence starting from Ethyl 2-methylbenzoate (B1238997). This method consists of a benzylic bromination followed by a nucleophilic substitution with a cyanide salt.
The first step is the radical bromination of Ethyl 2-methylbenzoate. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO). The reaction is usually carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux. This reaction selectively brominates the benzylic position to yield Ethyl 2-(bromomethyl)benzoate.
In the second step, the resulting Ethyl 2-(bromomethyl)benzoate undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide. chemicalbook.com This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the displacement of the bromide ion by the cyanide nucleophile, forming this compound. This cyanation step is often carried out at room temperature.
| Parameter | Bromination | Cyanation |
| Starting Material | Ethyl 2-methylbenzoate | Ethyl 2-(bromomethyl)benzoate |
| Reagents | N-bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Sodium cyanide (NaCN) |
| Solvent | Carbon tetrachloride (CCl₄) | Dimethylformamide (DMF) |
| Temperature | Reflux (e.g., 78°C) | Room Temperature |
| Reaction Time | ~24 hours | ~2-4 hours |
| Product | Ethyl 2-(bromomethyl)benzoate | This compound |
| Typical Yield | 90-95% | 75-85% |
| This table presents typical conditions for the bromination-cyanation route. |
Bromination of Ethyl 2-Methylbenzoate
The initial step in the synthesis is the bromination of ethyl 2-methylbenzoate to form ethyl 2-(bromomethyl)benzoate. This reaction specifically targets the methyl group attached to the benzene (B151609) ring, a position known as the benzylic position.
Radical Initiation with N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO)
The Wohl-Ziegler reaction is a widely employed method for benzylic bromination. wikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com Benzoyl peroxide (BPO) is a common choice for a radical initiator in this transformation. acs.org The process begins with the homolytic cleavage of the peroxide bond in BPO upon heating or irradiation, which generates benzoyloxy radicals. These radicals then abstract a hydrogen atom from a trace amount of hydrogen bromide (HBr) that is often present in NBS, or from the solvent, to produce a bromine radical. mychemblog.com This bromine radical is the key species that initiates the chain reaction.
Regioselectivity and Mechanism at the Benzylic Position
The high regioselectivity for the benzylic position is a hallmark of this reaction. The C-H bonds at the benzylic position are weaker than other sp³ hybridized C-H bonds in the molecule. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.com Once the bromine radical is formed, it abstracts a hydrogen atom from the methyl group of ethyl 2-methylbenzoate. chemistrysteps.com This abstraction forms a resonance-stabilized benzylic radical, where the unpaired electron is delocalized over the benzene ring. This resonance stabilization lowers the activation energy for hydrogen abstraction from the benzylic position, making it the preferred site of reaction over other positions, such as the aromatic ring or the ethyl ester group. chemistrysteps.com The newly formed benzylic radical then reacts with a molecule of Br₂, which is present in low concentrations, to yield the desired product, ethyl 2-(bromomethyl)benzoate, and another bromine radical, which continues the radical chain reaction. mychemblog.comchadsprep.com
The generally accepted mechanism for this reaction is the Goldfinger mechanism, which posits that NBS serves to maintain a low and constant concentration of molecular bromine (Br₂). wikipedia.orgscientificupdate.com This low concentration is crucial for favoring substitution over competing electrophilic addition to the aromatic ring. masterorganicchemistry.com
Solvent Effects (e.g., Carbon Tetrachloride) and Reflux Conditions
The choice of solvent is critical for the success of the Wohl-Ziegler bromination. Nonpolar solvents are typically used to prevent ionic side reactions. Carbon tetrachloride (CCl₄) has historically been a common solvent for these reactions, and the reaction is often carried out under reflux conditions to provide the necessary thermal energy for radical initiation. wikipedia.orgmychemblog.com The use of CCl₄ has been largely phased out due to toxicity and environmental concerns, with alternatives like trifluorotoluene and 1,2-dichlorobenzene (B45396) being explored. wikipedia.orgmasterorganicchemistry.comresearchgate.net The reaction is typically heated to reflux to ensure a steady rate of radical formation. mychemblog.com
Control of Over-bromination
A significant challenge in benzylic bromination is the potential for over-bromination, leading to the formation of di- and tri-brominated byproducts. scientificupdate.com Controlling the stoichiometry of NBS is a key strategy to minimize this. Using a stoichiometric amount or a slight excess of NBS can favor the formation of the mono-brominated product. acs.org Additionally, maintaining a low concentration of bromine throughout the reaction is critical. scientificupdate.com This can be achieved by the slow addition of NBS or by using continuous flow methods. scientificupdate.com In some cases, careful control of reaction time and temperature can also help to improve the selectivity for the desired mono-brominated compound. researchgate.net
Cyanide Substitution Reaction
Following the successful bromination of the benzylic position, the next step is the introduction of the cyano group. This is achieved through a nucleophilic substitution reaction where the bromide in ethyl 2-(bromomethyl)benzoate is displaced by a cyanide ion.
Reagents (e.g., Sodium Cyanide) and Solvents (e.g., Dimethylformamide)
The most common reagent for this transformation is an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). tsijournals.comchemguide.co.uk The cyanide ion (CN⁻) is a potent nucleophile that readily attacks the electrophilic benzylic carbon, displacing the bromide leaving group. chemistrystudent.com
The choice of solvent is also crucial for this step. Polar aprotic solvents like dimethylformamide (DMF) are often employed. DMF is effective at solvating the cation (e.g., Na⁺) while leaving the cyanide anion relatively unsolvated and highly nucleophilic. This enhances the rate of the S_N2 reaction. The reaction is typically carried out under mild conditions, often at room temperature, and can proceed to completion in a few hours, providing good yields of this compound.
Table of Reaction Conditions for the Synthesis of this compound
| Step | Reagents | Initiator/Catalyst | Solvent | Conditions | Product |
| Bromination | Ethyl 2-methylbenzoate, N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux | Ethyl 2-(bromomethyl)benzoate |
| Cyanation | Ethyl 2-(bromomethyl)benzoate, Sodium Cyanide (NaCN) | - | Dimethylformamide (DMF) | Room Temperature | This compound |
Mechanism of Nucleophilic Substitution
The core of this synthesis is a nucleophilic substitution reaction. Following the initial bromination of ethyl 2-methylbenzoate to yield ethyl 2-(bromomethyl)benzoate, the bromide ion is displaced by a cyanide ion (CN⁻). This reaction is a classic example of a nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbon of the acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com
The mechanism proceeds as follows:
Nucleophilic Attack: The negatively charged cyanide ion, a potent nucleophile, attacks the benzylic carbon of ethyl 2-(bromomethyl)benzoate. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.
Transition State: A high-energy transition state is formed where both the cyanide and bromide are partially bonded to the benzylic carbon.
Leaving Group Departure: The carbon-bromine bond breaks, and the bromide ion departs as the leaving group, resulting in the formation of this compound.
This substitution reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which enhances the nucleophilicity of the cyanide ion.
Reaction Conditions and Yield Optimization
The efficiency of the nucleophilic substitution step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of this compound.
Key parameters for the cyanide substitution reaction include:
Reagents: Sodium cyanide (NaCN) is commonly used as the cyanide source.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred as they effectively solvate the cation (Na⁺) while leaving the cyanide anion relatively free, thereby increasing its nucleophilicity.
Temperature: The reaction is typically conducted under mild conditions, often at room temperature.
Reaction Time: The reaction generally proceeds to completion within 2 to 4 hours.
Under these optimized conditions, yields for the conversion of ethyl 2-(bromomethyl)benzoate to this compound are typically in the range of 75-85%.
For the initial bromination step of ethyl 2-methylbenzoate, N-bromosuccinimide (NBS) is used as the brominating agent with benzoyl peroxide (BPO) acting as a radical initiator. This reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions (approximately 78°C) for about 24 hours, yielding ethyl 2-(bromomethyl)benzoate.
Table 1: Reaction Conditions for the Synthesis of this compound via Nucleophilic Substitution
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| Bromination | Ethyl 2-methylbenzoate | N-bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Carbon tetrachloride (CCl₄) | Reflux (78°C) | 24 hours | 90-95% |
| Cyanide Substitution | Ethyl 2-(bromomethyl)benzoate | Sodium cyanide (NaCN) | Dimethylformamide (DMF) | Room Temperature | 2-4 hours | 75-85% |
Safety Protocols for Cyanide Handling
The use of sodium cyanide necessitates strict safety protocols due to its high toxicity. Exposure through inhalation, ingestion, or skin contact can be fatal.
Key Safety Measures:
Engineering Controls: All manipulations involving cyanide salts must be performed in a properly functioning chemical fume hood to prevent the inhalation of any dust or potential release of hydrogen cyanide gas. harvard.eduuh.edu
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, a face shield, and cyanide-resistant gloves (e.g., nitrile or neoprene), must be worn at all times. harvard.edu Double gloving is often recommended. harvard.edu
Storage: Cyanide salts must be stored in a secure, well-ventilated area, segregated from acids, water, and other incompatible materials to prevent the formation of highly toxic hydrogen cyanide gas. harvard.eduohsa.mt Containers should be sealed and placed in a secondary container. harvard.edu
Waste Disposal: All cyanide-containing waste must be collected in designated, labeled, and sealed containers and treated as hazardous waste. imperial.ac.uk Glassware that has come into contact with cyanide should be decontaminated, for instance, by soaking in a bleach solution. imperial.ac.uk
Emergency Procedures: An emergency plan must be in place. Never work alone when handling cyanides. harvard.eduuh.edu All personnel must be trained on the hazards and emergency response procedures. harvard.edu
Cyanoacetylation of Amines
This compound can be utilized in the cyanoacetylation of amines to form cyanoacetamides. This reaction highlights the reactivity of the ester functional group in the molecule. While this is a reaction of this compound rather than a direct synthesis of it, understanding its role in such transformations is relevant. In a related synthetic context, other cyanoacetate (B8463686) esters, like ethyl cyanoacetate, are used to react with amines to form cyanoacetamide derivatives, which can then undergo further reactions. researchgate.netresearchgate.net For instance, ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate is synthesized by heating ethyl-3,4-diaminobenzoate with ethyl cyanoacetate. researchgate.net
Emerging and Advanced Synthetic Approaches
TCBOXY-Mediated Synthesis
A more recent and advanced method for synthesizing esters, which can be applied to the formation of this compound, involves the use of coupling reagents. One such reagent is (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY). This method is adapted from peptide synthesis protocols and offers a way to form the ester bond under mild conditions, starting from 2-(Cyanomethyl)benzoic acid and ethanol. researchgate.net
The mechanism involves the activation of the carboxylic acid by TCBOXY to form a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by ethanol, leading to the formation of the desired ester, this compound.
This modern approach offers several advantages over more traditional methods.
TCBOXY-Mediated Esterification:
Reactants: 2-(Cyanomethyl)benzoic acid and ethanol.
Reagent: TCBOXY.
Conditions: The reaction is performed at room temperature.
Reaction Time: The synthesis is relatively rapid, typically completing within 1-2 hours.
Yield: This method provides high yields, generally between 82% and 88%.
Table 2: Comparison of TCBOXY-Mediated Synthesis with Traditional Esterification
| Parameter | TCBOXY-Mediated Synthesis | Acid-Catalyzed Fischer Esterification |
| Starting Materials | 2-(Cyanomethyl)benzoic acid, Ethanol | 2-(Cyanomethyl)benzoic acid, Ethanol |
| Catalyst/Reagent | TCBOXY | Concentrated Sulfuric Acid |
| Temperature | Room Temperature | Reflux (80°C) |
| Reaction Time | 1-2 hours | 6-8 hours |
| Yield | 82-88% | 70-78% |
This method avoids the harsh acidic conditions and high temperatures of traditional Fischer esterification, which can sometimes lead to side reactions involving the nitrile group.
Cost Efficiency and Scalability
The scalability of a process—its ability to be performed on a larger scale without a significant drop in yield or safety—is paramount. Processes that are easily scalable are crucial for industrial applications. google.com The bromination-cyanation route has proven to be robust and scalable for industrial needs. In contrast, one-pot tandem reactions, while offering advantages in reducing steps, must be carefully evaluated for their scalability, as maintaining optimal conditions and reaction control can become more complex in larger reactors.
Table 1: Comparative Analysis of Synthetic Routes for this compound
| Method | Yield | Conditions | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromination-Cyanation | 75–85% | High-temperature | Industrial | Moderate |
| Acid-Catalyzed | 70–78% | Reflux, acidic | Lab-scale | Low |
| TCBOXY-Mediated | 82–88% | Mild, room temp | Pilot-scale | High |
| One-Pot Tandem | 60–70% | Biphasic, catalyst-free | Lab-scale | Moderate |
One-Pot Tandem Reactions
One-pot tandem, or cascade, reactions represent a highly efficient synthetic strategy by allowing multiple chemical transformations to occur sequentially in a single reactor without isolating intermediate compounds. researchgate.netpatsnap.com This approach significantly saves time, resources, and reduces waste, aligning with the principles of green chemistry. patsnap.com For the synthesis of this compound derivatives, tandem processes have been developed to streamline the production sequence. researchgate.net
A notable advancement in the one-pot synthesis of related structures involves the use of a biphasic system under catalyst-free conditions. In one such protocol, the condensation of an aldehyde intermediate with an amine occurs in a biphasic mixture of water and dichloromethane (B109758) (H₂O/CH₂Cl₂). This method avoids the need for metal catalysts, which simplifies the purification process by eliminating steps required to remove catalyst residues. The reaction proceeds with the formation of an imine, which then undergoes intramolecular cyclization to yield the product. The use of a biphasic solvent system can be crucial, with a 4:1 ratio of H₂O to CH₂Cl₂ reported to maximize the interfacial contact area while ensuring the stability of reaction intermediates.
The catalyst-free, biphasic one-pot synthesis for derivatives of this compound has been reported to achieve yields in the range of 60–70%. While this yield may be lower than some multi-step methods, the benefits of a simplified, catalyst-free process can be advantageous. In terms of scalability, this specific one-pot method has been shown to be effective for gram-scale synthesis without a discernible loss in yield, indicating its potential for moderate-scale laboratory production. However, scaling up further for industrial production would require additional process optimization to maintain thermal control and mixing efficiency.
Continuous Flow Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch production. semanticscholar.orgrsc.org By conducting reactions in a continuous stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters, enhances safety, and can significantly accelerate reaction rates. semanticscholar.orgmanufacturingchemist.commdpi.com
Modern industrial facilities are increasingly adopting continuous flow systems for established multi-step syntheses like the bromination-cyanation sequence used to produce this compound. This sequence involves the initial bromination of a precursor like ethyl 2-methylbenzoate, followed by a nucleophilic substitution with a cyanide source. In a flow system, reagents are pumped and mixed in-line, passing through temperature-controlled reactor coils where the reaction occurs. google.com This setup is particularly well-suited for handling the distinct steps of bromination and the subsequent cyanation, which often requires different conditions. core.ac.uk The precise control over residence time in the reactor ensures high conversion and selectivity for each step of the sequence. core.ac.uk
One of the most significant advantages of employing continuous flow synthesis for the bromination-cyanation sequence is the dramatic reduction in reaction times. google.com For the synthesis of this compound, this technology can reduce the process time from a full 24 hours in a batch reactor to as little as 2 to 3 hours in a flow system. This acceleration is due to enhanced heat and mass transfer within the small-diameter tubes of the flow reactor. semanticscholar.org Furthermore, the precise and automated control over parameters like temperature, pressure, and stoichiometry leads to improved consistency in yield and product purity from run to run. manufacturingchemist.com This reliability is a major benefit for industrial production, minimizing batch-to-batch variability and ensuring a more predictable and efficient manufacturing process. manufacturingchemist.com
Table 2: Performance Benefits of Continuous Flow Bromination-Cyanation
| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Reaction Time | ~24 hours | 2–3 hours | |
| Yield Consistency | Variable | Improved | |
| Process Control | Limited | Precise | semanticscholar.org |
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions using visible light as a renewable energy source. frontiersin.orgrsc.org These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.org
In the context of cyanomethylation, a common strategy involves the generation of a cyanomethyl radical (•CH₂CN) from a suitable precursor. While direct evidence for this compound is scarce, the mechanism is well-established for precursors like bromoacetonitrile (B46782). nih.gov The process is initiated by the photoexcitation of a catalyst, such as an iridium complex. nih.gov This excited-state catalyst is a potent reductant and can transfer a single electron to the cyanomethyl precursor. For a haloacetonitrile, this results in a radical anion that rapidly fragments, cleaving the carbon-halogen bond to release a halide anion and the desired cyanomethyl radical. nih.govnih.gov This electrophilic radical can then be trapped by a nucleophilic substrate to forge a new C-C bond. nih.gov The catalytic cycle is closed by the regeneration of the ground-state photocatalyst through a subsequent redox event. nih.gov
Visible-light-promoted C-H activation offers a direct and atom-economical approach to functionalizing organic molecules, bypassing the need for pre-functionalized starting materials. rsc.org In the case of heteroarenes like 2H-indazoles, direct C-H functionalization is a topic of significant interest. nih.gov The strategy often involves the photocatalytic generation of a radical species, which then adds to the electron-rich heterocycle. nih.gov For the cyanomethylation of 2H-indazoles, the reaction proceeds via the addition of the cyanomethyl radical to the C3 position of the indazole ring. nih.gov This addition creates a new radical intermediate, which is then oxidized to a cation, typically by the oxidized form of the photocatalyst. nih.gov A final deprotonation step restores aromaticity and yields the C3-cyanomethylated product. nih.gov
The choice of photocatalyst is critical for the success of these transformations. Iridium(III) complexes, particularly fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], are widely employed due to their favorable photophysical and electrochemical properties, including a long-lived excited state and potent redox capabilities. rsc.orgnih.gov
2H-Indazoles are a prominent class of substrates for these reactions. nih.gov They are important N-heterocycles found in many biologically active molecules. nih.gov The C3-position of the 2H-indazole nucleus is sufficiently electron-rich to be susceptible to attack by the electrophilic cyanomethyl radical, making them ideal partners for this type of C-H functionalization. nih.gov Various substituents on the indazole ring are often well-tolerated, allowing for the synthesis of a diverse library of functionalized molecules. frontiersin.orgnih.gov
The visible-light-promoted cyanomethylation of 2H-indazoles using bromoacetonitrile as the radical source has been shown to be effective for a range of substrates. nih.gov The reaction typically affords moderate to good yields of the desired C3-cyanomethylated products. Studies have demonstrated that 2-phenyl-2H-indazoles bearing either electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, bromo) on the N-2 phenyl ring are viable substrates. frontiersin.orgnih.gov Similarly, substituents on the indazole core itself are generally tolerated. frontiersin.org
Below is a table summarizing representative yields for the C3-cyanomethylation of various 2-aryl-2H-indazoles with bromoacetonitrile, catalyzed by Ir(ppy)₃, which serves as a model for the potential reactivity of this compound.
| Substrate (2-Aryl-2H-indazole) | Product | Yield (%) |
| 2-Phenyl-2H-indazole | 2-(2-Phenyl-2H-indazol-3-yl)acetonitrile | 67 |
| 2-(p-Tolyl)-2H-indazole | 2-(2-(p-Tolyl)-2H-indazol-3-yl)acetonitrile | 71 |
| 2-(4-Methoxyphenyl)-2H-indazole | 2-(2-(4-Methoxyphenyl)-2H-indazol-3-yl)acetonitrile | 61 |
| 2-(3-Bromophenyl)-2H-indazole | 2-(2-(3-Bromophenyl)-2H-indazol-3-yl)acetonitrile | 64 |
| 2-(2-Bromophenyl)-2H-indazole | 2-(2-(2-Bromophenyl)-2H-indazol-3-yl)acetonitrile | 34 |
| 2-(3-(Cyanomethyl)-2H-indazol-2-yl)benzonitrile | 2-(2-(o-Tolyl)-2H-indazol-3-yl)acetonitrile | 71 |
| Data derived from studies using bromoacetonitrile as the cyanomethyl source. nih.gov |
Bromoacetonitrile is a frequently used and commercially available precursor for generating cyanomethyl radicals in photoredox catalysis. nih.govrsc.org Its efficacy stems from the relatively weak carbon-bromine bond, which can be readily cleaved upon single-electron reduction by an excited photocatalyst. nih.gov It has been successfully applied in the cyanomethylation of various substrates, including alkenes, alkynes, and heteroarenes, demonstrating its versatility as a reliable source of the •CH₂CN radical under mild, visible-light-mediated conditions. nih.govrsc.org
While information on this compound in this specific context is not available, palladium-catalyzed C(sp³)–H functionalization represents a cornerstone of modern synthetic chemistry. rsc.orgchemrxiv.org These reactions often employ a directing group to position the metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and functionalization. rsc.orgchemrxiv.org
Chemical Reactivity and Transformation of Ethyl 2 Cyanomethyl Benzoate
Reactions of the Nitrile Group
The carbon-nitrogen triple bond in the nitrile group of ethyl 2-(cyanomethyl)benzoate (B8605764) is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by both nucleophiles and reducing agents. libretexts.org It can also be transformed through oxidative pathways.
The reduction of the nitrile group is a key transformation, providing a synthetic route to primary amines and other nitrogenous compounds. mdpi.com
The nitrile group can be effectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). savemyexams.comchemguide.co.uk This reaction converts the cyanomethyl group (-CH₂CN) into an aminomethyl group (-CH₂CH₂NH₂). In the case of ethyl 2-(cyanomethyl)benzoate, this reduction yields ethyl 2-(2-aminoethyl)benzoate.
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.orgchemistrysteps.comlibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to form the primary amine. libretexts.orgchemistrysteps.comlibretexts.org
Table 1: Reduction of this compound to Primary Amine
| Reagent | Product | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2-(2-aminoethyl)benzoate | Reduction |
| Hydrogen (H₂)/Palladium (Pd) | Ethyl 2-(2-aminoethyl)benzoate | Hydrogenation |
Data derived from research findings on nitrile reductions.
Besides direct reduction to primary amines, the nitrile group of this compound can be converted into other nitrogen-containing compounds. For instance, partial hydrolysis of the nitrile can yield an amide. This transformation can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com The reaction with amines can lead to the formation of 2-(cyanomethyl)benzamide (B13956103) derivatives. Furthermore, the reaction of nitriles with Grignard reagents can form imines, which can then be hydrolyzed to ketones. libretexts.org These varied reactions highlight the versatility of the nitrile group as a synthetic precursor. mdpi.comnih.gov
The cyanomethyl group (–CH₂CN) in this compound can undergo oxidation to produce carboxylic acid derivatives. This is a critical reaction for synthesizing intermediates used in various fields, including pharmaceuticals.
Oxidation of the cyanomethyl group in this compound leads to the formation of a carboxylic acid function. Depending on the reaction conditions and the oxidizing agent used, the final product can be either 2-(carboxymethyl)benzoic acid or its ethyl ester derivative. The hydrolysis of the nitrile under acidic or basic conditions is a common method to produce carboxylic acids. chemistrysteps.comlibretexts.orgcommonorganicchemistry.com For example, heating with a strong acid like hydrochloric acid converts the nitrile to a carboxylic acid. libretexts.orgcommonorganicchemistry.com
Strong oxidizing agents are required to convert the cyanomethyl group into a carboxylic acid. libretexts.orglibretexts.org Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective reagents for this transformation. libretexts.orgsparkl.mevanderbilt.edu
When this compound is treated with potassium permanganate in an acidic aqueous solution, it yields 2-(carboxymethyl)benzoic acid with reported yields between 75-85%. Alternatively, using chromium trioxide with a sulfuric acid catalyst can produce ethyl 2-(carboxymethyl)benzoate in approximately 68% yield. The choice of oxidant and reaction conditions allows for selective synthesis of either the diacid or the monoester acid.
Table 2: Oxidation of this compound
| Oxidizing Agent | Conditions | Product | Yield |
| KMnO₄ | Acidic aqueous solution | 2-(Carboxymethyl)benzoic acid | 75–85% |
| CrO₃ | H₂SO₄ catalyst | Ethyl 2-(carboxymethyl)benzoate | 68% |
This data is based on documented chemical transformations.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of nitriles, such as the cyano group in this compound, is a fundamental transformation in organic chemistry that leads to the formation of amides and, upon further reaction, carboxylic acids. chemistrysteps.comlibretexts.orgresearchgate.net This process can be catalyzed by either acid or base. chemistrysteps.comsavemyexams.com The ester group within this compound can also undergo hydrolysis.
The hydrolysis of a nitrile to a carboxylic acid is a two-part process, initially converting the nitrile to an amide, which is then hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis:
In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom of the nitrile. lumenlearning.com A water molecule, acting as a nucleophile, then attacks this electrophilic carbon. lumenlearning.comlibretexts.org Subsequent deprotonation and tautomerization lead to the formation of an amide intermediate. libretexts.org Further hydrolysis of the amide, under acidic conditions, proceeds through the protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers, eliminates ammonia (B1221849) to yield the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis:
Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org The amide can then undergo further hydrolysis in the basic solution. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. The resulting tetrahedral intermediate then expels the amide ion (NH₂⁻), which is a strong base and subsequently deprotonates the newly formed carboxylic acid to give a carboxylate salt and ammonia. chemistrysteps.com
The hydrolysis of nitriles typically requires heating with either an aqueous acid or base. libretexts.org
Acidic Conditions: Dilute acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. savemyexams.com The reaction is often carried out under reflux. The final product under acidic hydrolysis is a carboxylic acid and an ammonium (B1175870) salt. savemyexams.com
Basic Conditions: Aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective for nitrile hydrolysis. libretexts.org Heating under reflux is also standard practice. The initial product is a carboxylate salt and ammonia. savemyexams.com To obtain the free carboxylic acid, an acidification step is necessary after the initial hydrolysis. savemyexams.com
Transition metal catalysts have also been developed for the hydration of nitriles to amides under milder and more selective conditions, avoiding the over-hydrolysis to the carboxylic acid. orgsyn.org For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) has been used in a method that employs acetaldoxime (B92144) as a water surrogate for the selective conversion of nitriles to amides. orgsyn.org
Reactions at the Methylene (B1212753) Group Adjacent to Nitrile
The methylene group (—CH₂—) in this compound, being positioned between an electron-withdrawing nitrile group (—CN) and a benzene (B151609) ring, is considered an active methylene group. This structural feature makes the protons on this carbon acidic and susceptible to removal by a base, leading to the formation of a carbanion. This carbanion is a key intermediate in various carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a prominent reaction involving active methylene compounds. pw.livepurechemistry.orgnumberanalytics.com It is a modified aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a basic catalyst to form a new carbon-carbon double bond. sigmaaldrich.comorganicreactions.org The reaction is often followed by spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.com
The mechanism of the Knoevenagel condensation involves three primary steps:
Deprotonation: A base removes a proton from the active methylene group, creating a resonance-stabilized carbanion or enolate. purechemistry.orgnumberanalytics.com
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral intermediate. purechemistry.orgmdpi.com
Elimination: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. purechemistry.org
Compounds with a methylene group flanked by two electron-withdrawing groups, such as malonic esters, cyanoacetates, and β-diketones, are typical active methylene compounds used in this reaction. purechemistry.orgnumberanalytics.com
A variety of catalysts can be employed to facilitate the Knoevenagel condensation.
Basic Amines: Primary, secondary, and tertiary amines, as well as their ammonium salts, are classic catalysts for this reaction. pw.live Piperidine and pyridine (B92270) are commonly used examples. pw.liveorganicreactions.org
Boric Acid: Boric acid has been shown to be an effective and environmentally friendly catalyst for Knoevenagel condensations. mdpi.comijcrt.org It is believed to act as a Brønsted acid catalyst, activating the aldehyde's carbonyl group towards nucleophilic attack. mdpi.com
Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), have been utilized as both catalysts and reaction media for Knoevenagel condensations. organic-chemistry.org They offer advantages like ease of recycling. organic-chemistry.org Task-specific basic ionic liquids have also been developed for this purpose. organic-chemistry.org For instance, diisopropylethylammonium acetate (B1210297) in hexane (B92381) has been used to synthesize cyanoacrylate derivatives. scielo.org.mx
Table of Catalysts for Knoevenagel Condensation
| Catalyst Type | Specific Examples | Role |
| Basic Amines | Piperidine, Pyridine, Aniline, Di- or tri-alkyl amines | Base catalyst to deprotonate the active methylene compound. pw.live |
| Lewis/Brønsted Acids | Boric Acid | Activates the carbonyl group of the aldehyde or ketone. mdpi.com |
| Ionic Liquids | 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄), Diisopropylethylammonium acetate | Can act as both catalyst and solvent, facilitating the reaction and allowing for catalyst recycling. organic-chemistry.orgscielo.org.mx |
Formation of α,β-Unsaturated Carbonyl Compounds
The methylene group (CH₂) positioned between the phenyl ring and the electron-withdrawing cyano group (CN) in this compound is activated, making its protons acidic and susceptible to deprotonation by a base. This enables the compound to act as a nucleophile in condensation reactions, similar to the Knoevenagel condensation. thieme-connect.de In this reaction, the carbanion generated from this compound attacks an aldehyde or ketone, leading to a β-hydroxy nitrile intermediate which subsequently dehydrates to form a new carbon-carbon double bond.
The resulting products are α,β-unsaturated carbonyl compounds, where the newly formed alkene is conjugated with the cyano group. wikipedia.org The general reactivity of these products makes them valuable intermediates; they are susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. wikipedia.orgrsc.org The reactivity of the active methylene group is influenced by the nature of the activating groups, with the cyano group being a strong activator. thieme-connect.de
An example of a related reaction is the condensation of ethyl cyanoacetate (B8463686) with aldehydes in the presence of a ruthenium catalyst to yield α,β-unsaturated nitriles. thieme-connect.de This highlights the general pathway available to compounds like this compound that possess an active methylene group.
Table 1: Knoevenagel-type Condensation Reactivity
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Base (e.g., piperidine, NaOEt) | α-(2-(Ethoxycarbonyl)phenyl)-α,β-unsaturated nitrile |
Doebner Modification and Decarboxylation
The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine. bu.edu A key feature of this reaction is the in-situ decarboxylation of the initially formed α,β-unsaturated dicarboxylic acid to yield an α,β-unsaturated monocarboxylic acid. bu.edu
While this compound itself does not possess the free carboxylic acid necessary for the classic Doebner decarboxylation, its parent acid, 2-(cyanomethyl)benzoic acid, is a relevant substrate. mdpi.com When 2-(cyanomethyl)benzoic acid reacts with an aldehyde under Doebner conditions, condensation can occur at the active methylene position. The resulting intermediate would possess two carboxyl groups, allowing for potential decarboxylation. It is plausible that the more sterically hindered or electronically activated carboxyl group would be eliminated. This provides a pathway to functionalized benzoic acids or cinnamic acid derivatives, depending on which carboxyl group is lost. In some cases, the initially formed condensation products can be isolated without subsequent decarboxylation. bu.edu
Radical-Based Cyanomethylation Reactions
The cyanomethyl group (-CH₂CN) can be involved in radical reactions, functioning as a source for cyanomethyl radicals.
Role as a Cyanomethyl Radical Source
This compound can serve as a precursor to the cyanomethyl radical (•CH₂CN). The generation of this radical typically involves the abstraction of a hydrogen atom from the active methylene group by a potent radical initiator. mdpi.com Common initiators include peroxides like tert-butyl peroxybenzoate (TBPB) or dicumyl peroxide (DCP), which form highly reactive radicals upon thermal decomposition. mdpi.comntnu.no
Once formed, the cyanomethyl radical is a valuable intermediate for creating new carbon-carbon bonds. ntnu.no Though many studies focus on acetonitrile (B52724) as the source of the cyanomethyl radical due to its use as a solvent, the underlying principle of hydrogen abstraction is applicable to substrates like this compound. mdpi.comntnu.norsc.org
Table 2: Methods for Generating Cyanomethyl Radicals
| Precursor | Method | Initiator/Conditions | Intermediate |
|---|---|---|---|
| Acetonitrile | Thermal | tert-Butyl peroxybenzoate (TBPB), heat | Cyanomethyl radical (•CH₂CN) |
| Acetonitrile | Electrochemical | Anodic oxidation | Cyanomethyl radical (•CH₂CN) |
C-H Activation in Heterocycles
The functional groups within this compound can act as directing groups in transition-metal-catalyzed C-H activation reactions. nih.gov For instance, palladium catalysis can facilitate the functionalization of C-H bonds ortho to the ester group. nih.gov Furthermore, the cyano group is known to direct the borylation of C-H bonds adjacent to it in arenes and heterocycles using iridium catalysts. researchgate.net
Alternatively, the cyanomethyl radical, generated from a source like this compound, can directly attack C-H bonds in electron-deficient heterocycles. This radical addition provides a method for the direct cyanomethylation of heterocyclic systems, which are core structures in many natural products and pharmaceuticals. rsc.org For example, electrochemically generated cyanomethyl radicals have been successfully added to quinolines to synthesize tetrahydroquinoline derivatives. rsc.org
Reaction Mechanisms Involving Radical Intermediates
The mechanism for radical-based cyanomethylation typically begins with the homolytic cleavage of an initiator (e.g., TBPB) to produce initial radicals (tert-butoxy and benzoate (B1203000) radicals). mdpi.com These radicals then abstract a hydrogen atom from the methylene group of this compound, yielding the stabilized 1-(ethoxycarbonyl)phenyl-1-cyanomethyl radical and a stable byproduct (e.g., tert-butanol). mdpi.com
This cyanomethyl-type radical then adds to an unsaturated substrate, such as an alkene or an imine, to form a new radical intermediate. mdpi.comrsc.org The reaction is terminated by a final hydrogen abstraction or oxidation step to yield the final product and regenerate a radical species to continue the chain reaction. mdpi.com The specific pathway depends on the substrate and reaction conditions. For example, in reactions with coumarins, the intermediate radical is deprotonated to yield the final product. mdpi.com
Reactions Involving the Ester Group
The ethyl ester group of this compound undergoes a variety of characteristic nucleophilic acyl substitution reactions. libretexts.org
Hydrolysis : The ester can be cleaved back to the corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid, and ethanol (B145695). mdpi.com This reaction can be promoted by either acid or base. Base-promoted hydrolysis (saponification) is irreversible as the final step involves the deprotonation of the carboxylic acid by the alkoxide generated. libretexts.org
Transesterification : In the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. This equilibrium-driven reaction is often pushed to completion by using a large excess of the new alcohol. libretexts.org
Aminolysis : The ester reacts with ammonia or with primary and secondary amines to form the corresponding amide, 2-(cyanomethyl)benzamide. libretexts.org This reaction is analogous to base-promoted hydrolysis.
Reduction : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester. The reaction proceeds through an aldehyde intermediate which is further reduced to yield the primary alcohol, [2-(cyanomethyl)phenyl]methanol. libretexts.org
Hydrolysis to Carboxylic Acid and Alcohol
The ester functional group in this compound can be cleaved through hydrolysis to yield 2-(cyanomethyl)benzoic acid and ethanol. This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis:
In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, this compound undergoes hydrolysis. libretexts.orglibretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large volume of water is typically employed. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce 2-(cyanomethyl)benzoic acid. libretexts.orglibretexts.org
Base-Promoted Hydrolysis (Saponification):
Alternatively, hydrolysis can be achieved using a base, such as sodium hydroxide. libretexts.orgsserc.org.uk This process, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org The intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form 2-(cyanomethyl)benzoic acid. libretexts.org In the basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate the 2-(cyanomethyl)benzoic acid. sserc.org.uk
A typical laboratory procedure for the base-promoted hydrolysis of a similar ester, ethyl benzoate, involves refluxing with aqueous sodium hydroxide for approximately 45-60 minutes. sserc.org.uk After cooling, the mixture is acidified with hydrochloric acid to precipitate the benzoic acid, which is then purified by recrystallization from water. sserc.org.uk
Table 1: Reaction Conditions for the Hydrolysis of this compound
| Catalyst | Reagents | Conditions | Products |
| Acid | Dilute H₂SO₄ or HCl, excess H₂O | Reflux | 2-(cyanomethyl)benzoic acid, Ethanol |
| Base | NaOH or KOH, H₂O | Reflux, followed by acidification | 2-(cyanomethyl)benzoic acid, Ethanol |
Transesterification Reactions
Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl or aryl group from an alcohol, leading to the formation of a different ester. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by acids or bases, or in some cases, by enzymes. libretexts.orgmasterorganicchemistry.comnih.gov The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in a large excess. libretexts.org
Acid-Catalyzed Transesterification:
Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, increasing its electrophilicity. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgmasterorganicchemistry.com After a series of proton transfers, the original ethanol group is eliminated, and a new ester is formed. libretexts.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid under reflux conditions would yield mthis compound.
Base-Catalyzed Transesterification:
In the presence of a basic catalyst, such as an alkoxide, the reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The alkoxide of the new alcohol attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxide group to form the new ester. masterorganicchemistry.com
Enzymatic Transesterification:
Lipases are enzymes that can catalyze transesterification reactions under mild conditions. nih.govresearchgate.net This biocatalytic approach offers high selectivity and is often performed in organic solvents or even solvent-free systems. researchgate.netutupub.fi For instance, lipases can be used for the alcoholysis of triglycerides with lower alcohols to produce fatty acid esters (biodiesel). researchgate.net While specific examples for this compound are not prevalent in the searched literature, the general principle of lipase-catalyzed transesterification is well-established for a wide range of esters. nih.govresearchgate.net
Table 2: Examples of Transesterification Reactions of Benzoate Esters
| Original Ester | Reagent Alcohol | Catalyst | Product |
| Ethyl Benzoate | Methanol | Acid (e.g., H₂SO₄) | Methyl Benzoate |
| Methyl Benzoate | Ethanol | Acid (e.g., H₂SO₄) | Ethyl Benzoate |
| Ethyl Acetate | Methanol | Acid or Base | Methyl Acetate |
Applications in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
The compound is particularly valuable in reactions that form nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of pharmaceutical applications. Ethyl 2-(cyanomethyl)benzoate (B8605764) and its related precursors are instrumental in forming the core benzimidazole (B57391) structure.
A primary route to benzimidazole derivatives involves the condensation of ortho-phenylenediamines with carboxylic acids or their equivalents. In a notable synthesis, Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate is prepared by reacting Ethyl-3,4-diaminobenzoate with ethyl cyanoacetate (B8463686). researchgate.net This reaction is typically performed at high temperatures (around 200°C) for an extended period. researchgate.net The process involves the initial formation of an amidine intermediate, followed by intramolecular cyclization to yield the benzimidazole ring.
Another approach involves the direct reaction of o-phenylenediamines with cyanoacetic esters. google.comgoogle.com This method can be carried out in a high-boiling, halogen-free inert solvent at temperatures between 150-175°C without the need for a catalyst. google.comgoogle.com While using ethyl cyanoacetate alone can sometimes lead to products that are difficult to crystallize, this issue can be mitigated by using a mixture of cyanoacetic esters, such as ethyl cyanoacetate with n-butyl cyanoacetate. google.comgoogle.com
Table 1: Synthesis of Benzimidazole Precursors
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Ethyl-3,4-diaminobenzoate, Ethyl cyanoacetate | Heated to 200°C for 20 h | Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate | Not specified | researchgate.net |
| o-Phenylenediamine, Cyanoacetic ester | 150-175°C in inert solvent | 2-(Cyanomethyl)benzimidazole | Good yields | google.com |
| 3,4-Diaminobenzoic acid | EtOH, Sulfuric acid, reflux | Ethyl 3,4-diaminobenzoate | Not specified | clockss.org |
Once the initial benzimidazole core is formed, it can undergo further transformations. For instance, the newly synthesized Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate can be used in subsequent reactions. A Knoevenagel-type condensation can be performed by reacting it with an aldehyde, such as 5-chlorosalicylaldehyde, in glacial acetic acid under reflux. researchgate.net This functionalizes the active methylene (B1212753) group of the cyanomethyl substituent. researchgate.net
The resulting product can then be subjected to hydrolysis, for example, using sodium hydroxide (B78521) in ethanol (B145695), to convert the ester group into a carboxylic acid. researchgate.net This sequence of reactions demonstrates how the initial product from the cyclization can be elaborated into more complex, functionalized benzimidazole derivatives. researchgate.net
Table 2: Functionalization of Benzimidazole Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
| Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate | 5-Chlorosalicylaldehyde, Glacial acetic acid, reflux | Ethyl-2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylate | researchgate.net |
| Ethyl-2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylate | NaOH in water, EtOH, reflux | 2-(6-Chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid | researchgate.net |
Isoquinolinones, particularly the 1(2H)-isoquinolinone (isocarbostyril) scaffold, are another class of heterocycles with significant biological activity. Ethyl 2-(cyanomethyl)benzoate and its parent acid are key precursors for these structures.
The synthesis of 3-substituted aminoisocarbostyrils can be achieved through the reaction of methyl (2-cyanomethyl)benzoates with various amines. researchgate.net Treating methyl (2-cyanomethyl)benzoates with aqueous ammonia (B1221849) or aqueous methylamine (B109427) under mild conditions leads to the formation of 3-aminoisocarbostyrils and 3-amino-2-methylisocarbostyrils, respectively. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the nitrile group, followed by intramolecular cyclization with the ester to form the lactam ring of the isoquinolinone.
A related one-step method involves the condensation of 2-(cyanomethyl)benzoic acid with secondary amines to prepare 3-amino-1,2-dihydro-1-isoquinolinone derivatives. researchgate.net The reaction of 2-(cyanomethyl)benzoic acid with primary amines (such as aryl, heteroaryl, or aralkyl amines) also yields the corresponding 3-substituted amino-isoquinolin-1(2H)-ones. researchgate.net
An alternative pathway to 3-substituted aminoisocarbostyrils begins with the synthesis of 3-alkoxyisocarbostyrils. These intermediates are synthesized from this compound by heating it with various primary alcohols in the presence of sodium. researchgate.net The resulting 3-alkoxyisocarbostyrils, such as 3-methoxyisocarbostyril, are versatile intermediates that readily react with amines, including hydrazine (B178648) hydrate (B1144303) and mono- or di-substituted amines, to furnish the corresponding 3-substituted aminoisocarbostyrils in good yields. researchgate.net This two-step process provides a flexible route to a variety of substituted isoquinolinones.
Table 3: Synthesis of 3-Substituted Aminoisocarbostyrils
| Starting Material(s) | Reagents/Conditions | Product Type | Reference |
| Methyl (2-cyanomethyl)benzoates, Aqueous amines | Mild conditions (e.g., 70-80°C or room temp.) | 3-Aminoisocarbostyril derivatives | researchgate.net |
| 2-(Cyanomethyl)benzoic acid, Secondary amines | Condensation | 3-Amino-1,2-dihydro-1-isoquinolinone derivatives | researchgate.net |
| This compound, Primary alcohols, Sodium | Heating | 3-Alkoxyisocarbostyrils | researchgate.net |
| 3-Methoxyisocarbostyril, Amines or Hydrazine hydrate | Not specified | 3-Substituted aminoisocarbostyrils | researchgate.net |
Chromene Derivatives
Information regarding the direct application of this compound in the synthesis of chromene derivatives is not available in the reviewed scientific literature. Methodologies for chromene synthesis often involve related compounds such as ethyl cyanoacetate or other functionalized precursors.
Benzocyclic Ketones and Cyclopentenones via Carbopalladation of Nitriles
A significant application of molecules containing the cyanomethylaryl structure, such as this compound, is in the synthesis of benzocyclic ketones through the intramolecular carbopalladation of nitriles. nih.govresearchgate.net This method provides an efficient route to produce 2,2-disubstituted benzocyclic ketones, including indanones and tetralones, which are important structural motifs in organic chemistry. nih.govresearchgate.net The process has also been successfully extended to the formation of cyclopentenones. nih.gov
The synthesis of benzocyclic ketones is effectively achieved through the palladium-catalyzed intramolecular cyclization of ω-(2-iodoaryl)alkanenitriles. researchgate.netacs.org This reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, which then undergoes cyclization by inserting into the nitrile's carbon-nitrogen triple bond. acs.org Subsequent hydrolysis of the resulting iminopalladium intermediate yields the desired ketone.
A general procedure for this cyclization has been established, providing a reliable method for constructing these cyclic structures. acs.org The reaction is compatible with a variety of functional groups, highlighting its versatility. nih.govresearchgate.net
Table 1: General Conditions for Palladium-Catalyzed Cyclization of 3-(2-Iodoaryl)propanenitriles acs.org
| Parameter | Condition |
|---|---|
| Catalyst | 10 mol % Pd(OAc)₂ |
| Ligand | 20 mol % PPh₃ |
| Base | 1.2 equivalents NEt₃ |
| Solvent | 9:1 DMF−water mixture |
| Temperature | 130 °C |
| Atmosphere | Argon (Ar) |
This interactive table summarizes the optimized conditions for the cyclization reaction.
The chemoselectivity of palladium-catalyzed intramolecular cyclizations involving aryl halides and nitriles is a critical aspect of these transformations. The outcome of the reaction can be influenced by the specific structure of the starting material, particularly the nature of substituents. researchgate.net In reactions involving α-(o-bromoanilino)alkenenitriles, for example, the process involves the intramolecular addition of the arylpalladium intermediate to the cyano group. rsc.orgrsc.org This initial step is followed by a cascade of subsequent processes, such as cyano group transposition and hydrolysis, which dictate the final product. rsc.orgrsc.org The competition between cyclization onto the nitrile group versus other potential reaction pathways, such as reduction of the carbon-iodine bond, is a key consideration. acs.org For instance, the conformation of the arylpalladium intermediate can influence whether it cyclizes or is reduced, with the palladium center preferentially orienting toward the smallest substituent on the α-carbon of the nitrile. acs.org
Role as a Synthetic Intermediate for Complex Molecules
The ability of this compound and related structures to undergo palladium-catalyzed cyclizations underscores its crucial role as a synthetic intermediate for building complex molecules. nih.gov The carbopalladation of the nitrile group provides a powerful tool for annulation reactions, leading to the formation of fused ring systems like indanones and tetralones. researchgate.netacs.org This capability makes it a foundational building block for accessing more elaborate molecular frameworks that are of interest in medicinal chemistry and materials science.
Derivatization for Specific Functionalizations
While the cyanoacetylation of amines to form cyanoacetamides is a known transformation, scientific literature detailing this reaction specifically using this compound as the acylating agent is not available. This synthesis is more commonly reported using reagents like ethyl cyanoacetate or cyanoacetic acid. researchgate.net
Generation of Methyl 3-(1-cyanoethyl)benzoate and Related Derivatives
A critical distinction must be made between the subject compound, this compound, which is an ortho-substituted (1,2-disubstituted) benzene (B151609) derivative, and the target product, Methyl 3-(1-cyanoethyl)benzoate, which is a meta-substituted (1,3-disubstituted) derivative. The conversion of an ortho-isomer to a meta-isomer is a complex process that is not typically achieved through direct, high-yield synthetic steps. The scientific literature does not describe a common pathway for the generation of Methyl 3-(1-cyanoethyl)benzoate from this compound.
Instead, Methyl 3-(1-cyanoethyl)benzoate is a known intermediate in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug. google.comchemsrc.com Its synthesis begins with meta-substituted precursors. One established industrial method starts from m-toluic acid, which is converted in a multi-step process to Methyl 3-(cyanomethyl)benzoate (the meta-isomer), a direct precursor to the target derivative. chemsrc.com
Table 1: Multi-Step Synthesis of the Precursor Methyl 3-(cyanomethyl)benzoate
| Step | Reaction | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Acylation | m-Toluic acid is treated with thionyl chloride. | m-Toluoyl chloride |
| 2 | Chlorination | The acyl chloride undergoes chlorination with liquid chlorine. | m-Chloromethylbenzoyl chloride |
| 3 | Esterification | The chlorinated intermediate is reacted with non-aqueous methanol (B129727). | Methyl 3-chloromethylbenzoate |
This table summarizes the established industrial synthesis route for the meta-isomer precursor. chemsrc.comvulcanchem.com
Following the formation of Methyl 3-(cyanomethyl)benzoate, it is then alkylated, typically via methylation, to yield Methyl 3-(1-cyanoethyl)benzoate, which can then be used in subsequent steps to produce Ketoprofen. chemsrc.com
Synthesis of Methyl 2-[(cyanomethyl)sulfonyl]benzoate
The synthesis of Methyl 2-[(cyanomethyl)sulfonyl]benzoate (C₁₀H₉NO₄S) involves the formation of a sulfonyl (-SO₂-) linkage at the ortho-position of the benzoate (B1203000) ring. chemsrc.comchemicalbook.com While a direct conversion from this compound is not explicitly detailed in the surveyed literature, a scientifically plausible two-step synthetic pathway can be constructed based on established chemical transformations. This pathway involves the formation of a thioether intermediate followed by its oxidation.
The key intermediate for this synthesis is Methyl 2-((cyanomethyl)thio)benzoate. chemscene.comchemicalbook.com This intermediate can be synthesized via the reaction of a thiosalicylate derivative with a haloacetonitrile. The subsequent oxidation of the sulfide (B99878) group in this intermediate yields the final sulfonyl compound.
Step 1: Synthesis of Methyl 2-((cyanomethyl)thio)benzoate (Thioether Formation) This step involves the S-alkylation of a methyl thiosalicylate with a haloacetonitrile, such as 2-chloroacetonitrile. The reaction is a nucleophilic substitution where the sulfur atom of the mercaptobenzoate attacks the electrophilic carbon of the chloroacetonitrile, displacing the chloride.
Step 2: Oxidation of Methyl 2-((cyanomethyl)thio)benzoate The thioether intermediate from Step 1 is then oxidized to the corresponding sulfone. This transformation is a standard procedure in organic synthesis and can be achieved using various oxidizing agents. The choice of oxidant allows for control over the oxidation state, ensuring the formation of the sulfone (-SO₂-) rather than the sulfoxide (B87167) (-SO-).
Table 2: Plausible Synthetic Pathway for Methyl 2-[(cyanomethyl)sulfonyl]benzoate
| Step | Reaction Type | Starting Materials | Reagents & Typical Conditions | Product |
|---|---|---|---|---|
| 1 | S-Alkylation | Methyl 2-mercaptobenzoate, 2-Chloroacetonitrile | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Methyl 2-((cyanomethyl)thio)benzoate |
This table outlines a plausible synthetic route based on fundamental organic reactions and known precursors. chemsrc.comchemscene.comambeed.com
Computational Chemistry and Mechanistic Studies
Theoretical Studies on Reaction Mechanisms
Theoretical investigations into the reaction mechanisms for the synthesis and transformation of ethyl 2-(cyanomethyl)benzoate (B8605764) offer insights that are often difficult to obtain through experimental means alone. Computational methods allow for the detailed exploration of potential energy surfaces, identifying the most favorable pathways for a given reaction.
The synthesis of ethyl 2-(cyanomethyl)benzoate often involves a nucleophilic substitution where a bromide is replaced by a cyanide group. The transition state for this Sₙ2 reaction is stabilized by polar aprotic solvents. Computational studies can model this transition state, providing geometric and energetic details. For related reactions, theoretical calculations have been used to analyze reaction paths, such as the ring-opening of 2-(cyanomethyl)aziridines, to understand regioselectivity. acs.org
In many organic reactions, multiple pathways can compete. For instance, in the bromination of substrates like ethylbenzene, which is structurally related to the precursors of this compound, the transition state for hydrogen abstraction is key. masterorganicchemistry.com The stability of the resulting benzylic radical leads to a "late" transition state that resembles the products, explaining the high selectivity of bromination at this position. masterorganicchemistry.com Computational analysis of these transition states helps in predicting the major products and optimizing reaction conditions to favor a specific pathway.
Quantum chemical methods are fundamental to modern computational studies. mongoliajol.info Methods like Møller-Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT) are widely used to study molecular structures, energies, and properties. mongoliajol.inforowleygroup.net
MP2 (Møller-Plesset perturbation theory): This is an ab initio method that improves upon the Hartree-Fock method by including electron correlation. It is often used for high-accuracy calculations of reaction energies and for studying systems where electron correlation is significant. rowleygroup.netresearchgate.net
DFT (Density Functional Theory): DFT methods, which include a variety of functionals like B3LYP, PBE0, and M06, are often more computationally efficient than MP2 and provide a good balance of accuracy and cost for larger molecular systems. rowleygroup.netrsc.org These methods are widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties of organic molecules similar to this compound. researchgate.netsapub.org
Benchmark studies have evaluated the performance of these methods, showing that hybrid DFT and MP2 methods, when paired with appropriate basis sets like aug-cc-pVTZ, can predict molecular properties with high accuracy. rowleygroup.net For instance, DFT has been successfully used to investigate the molecular geometry and electronic structure of other benzoate (B1203000) derivatives. sapub.org
Table 1: Overview of Common Quantum Chemical Methods
| Method | Description | Common Applications |
|---|---|---|
| MP2 | An ab initio wave function-based method that includes electron correlation at the second-order perturbation level. | Calculation of accurate interaction energies, reaction barriers, and geometries for small to medium-sized molecules. researchgate.net |
| DFT | A method based on calculating the electron density rather than the wave function. It uses various functionals to approximate the exchange-correlation energy. | Geometry optimization, frequency calculations, and prediction of electronic properties for a wide range of molecular systems. researchgate.netsapub.org |
Wiberg bond indices (WBI) are a valuable tool derived from Natural Bond Orbital (NBO) analysis. They provide a measure of the bond order between two atoms in a molecule. In the context of reaction mechanisms, calculating WBIs for the reactant, transition state, and product allows chemists to quantify the progress of bond breaking and bond formation along a reaction coordinate. researchgate.net
For example, in a concerted reaction, the WBIs of the bonds being broken will decrease from reactant to product, while those for new bonds being formed will increase. The values of the WBIs at the transition state can indicate whether the transition state is "early" (reactant-like) or "late" (product-like). researchgate.net A study on a gas-phase elimination reaction confirmed that the transition states had an "early" character, meaning they were structurally and energetically closer to the reactants. researchgate.net This type of analysis provides a quantitative picture of the reaction's synchronicity—the degree to which different bond-forming and bond-breaking events occur simultaneously. researchgate.net
Modeling of Intermediates and Side Reactions
A complete computational study not only focuses on the main reaction pathway but also models key intermediates and potential side reactions. This is critical for understanding product distribution and for developing strategies to improve reaction yield and purity.
The cyanomethyl group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. libretexts.orgnumberanalytics.com The reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.orgorgsyn.org In the case of this compound, this side reaction would lead to the formation of 2-(carboxymethyl)benzoic acid.
The acid-catalyzed mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. numberanalytics.com Computational modeling can be used to study the stability of this protonated intermediate and the energy barrier for the subsequent hydrolysis. Studies on related nitrile-containing complexes have investigated the protonation of the nitrile group and its subsequent reactivity. researchgate.net Experimentally, this side reaction can be minimized by using anhydrous conditions.
Table 2: Products of this compound Hydrolysis
| Hydrolysis Condition | Intermediate Product | Final Product |
|---|---|---|
| Acidic | Ethyl 2-(2-amino-2-oxoethyl)benzoate (Amide) | 2-(Carboxymethyl)benzoic acid |
| Alkaline | Ethyl 2-(2-amino-2-oxoethyl)benzoate (Amide) | Salt of 2-(Carboxymethyl)benzoic acid |
The synthesis of this compound can start from ethyl 2-methylbenzoate (B1238997), which undergoes radical bromination at the benzylic position. The stability of the radical intermediate is a crucial factor governing the regioselectivity of this reaction.
The benzylic radical formed by the abstraction of a hydrogen atom from the methyl group of ethyl 2-methylbenzoate is significantly stabilized by resonance with the adjacent benzene (B151609) ring. pearson.com Computational studies can quantify this stability. This resonance delocalization lowers the activation energy for hydrogen abstraction from the benzylic position compared to other positions. The high selectivity of bromination for the benzylic position is explained by the Hammond postulate, which states that the endothermic formation of the stable benzylic radical proceeds through a "late" transition state that closely resembles the radical product. masterorganicchemistry.com Radicals generated from similar structures like methyl 2-bromobenzoate (B1222928) are also noted to be stabilized. ucl.ac.uk This inherent stability ensures high regioselectivity in the bromination step, preventing substitution on the aromatic ring. pearson.com
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom around its single bonds. Computational chemistry provides powerful tools to explore the molecule's conformational landscape and understand its flexibility, which in turn influences its physical properties and reactivity.
Conformational Analysis
Conformational analysis of this compound typically involves mapping the potential energy surface by systematically rotating key dihedral angles. The primary degrees of freedom are the rotation of the ethyl ester group and the cyanomethyl group relative to the benzene ring.
Key Dihedral Angles:
τ1 (C1-C2-C(O)-O): Defines the orientation of the ester group relative to the benzene ring.
τ2 (C2-C(O)-O-CH2): Describes the rotation of the ethyl group.
τ3 (C1-C2-CH2-CN): Determines the orientation of the cyanomethyl group.
Computational studies, often employing Density Functional Theory (DFT) methods such as B3LYP with a 6-31G(d,p) basis set, can be used to calculate the relative energies of different conformers. For ortho-substituted benzoates, steric hindrance between the substituents significantly influences the preferred conformations. In the case of this compound, the interaction between the cyanomethyl group and the ethyl ester group is a critical factor.
It is expected that the planar conformation, where the ester group is coplanar with the benzene ring to maximize resonance stabilization, will be significantly influenced by the presence of the ortho-cyanomethyl group. msuniv.ac.in A perpendicular orientation of the ester group might be favored to alleviate steric strain. Similarly, the cyanomethyl group will likely adopt a conformation that minimizes its interaction with the adjacent ester group.
Hypothetical Relative Energies of Conformers:
The following table presents a hypothetical set of conformers and their calculated relative energies, illustrating the energetic landscape that could be expected for this compound.
| Conformer | τ1 (C1-C2-C(O)-O) | τ3 (C1-C2-CH2-CN) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~90° | ~60° | 0.00 |
| B | ~90° | ~180° | 1.5 |
| C | ~0° | ~60° | 3.2 |
| D | ~0° | ~180° | 4.8 |
This table is illustrative and based on computational principles for analogous molecules. Actual values would require specific calculations for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or in the solid state. These simulations solve Newton's equations of motion for the atoms in the molecule over time, offering a view of its conformational flexibility and intermolecular interactions.
Key Metrics from MD Simulations:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value suggests that the molecule has reached a stable conformational state during the simulation.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each atom around its average position. Higher RMSF values for specific atoms or functional groups indicate greater flexibility. For this compound, the terminal methyl group of the ethyl ester and the nitrogen atom of the cyano group would be expected to show higher RMSF values, reflecting their greater motional freedom.
MD simulations can also be used to explore the interactions of this compound with other molecules, which is crucial for understanding its behavior in solution and its potential for crystal engineering.
Industrial and Scalability Considerations
Process Optimization for Large-Scale Production
The transition from laboratory-scale synthesis to large-scale industrial production of Ethyl 2-(cyanomethyl)benzoate (B8605764) necessitates rigorous process optimization to ensure efficiency, consistency, and economic viability.
The bromination-cyanation route is a preferred method for the industrial synthesis of Ethyl 2-(cyanomethyl)benzoate. This process begins with the bromination of ethyl 2-methylbenzoate (B1238997) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). This is followed by a cyanide substitution reaction with sodium cyanide (NaCN).
To enhance yield and purity, several parameters are controlled:
Stoichiometric Control: Precise control over the amount of N-bromosuccinimide is crucial to prevent over-bromination of the starting material.
Solvent Selection: The choice of solvent is critical in the cyanation step. Polar aprotic solvents like dimethylformamide (DMF) are used to enhance the nucleophilicity of the cyanide ion.
Catalyst-Free Protocols: Some synthetic routes, such as a one-pot tandem reaction involving the condensation of 4-cyano-3-formylmethylbenzoate with aniline, are catalyst-free. This eliminates the need for metal catalysts, which can simplify purification processes.
Reaction Conditions: Optimizing reaction temperature and time is essential. For instance, the cyanation reaction is typically carried out at room temperature for 2-4 hours to achieve yields of 75-85%.
A comparative analysis of different synthetic methods highlights the trade-offs between yield, cost, and scalability.
Table 1: Comparison of Synthetic Routes for this compound
| Method | Yield | Conditions | Scalability | Cost Efficiency |
| Bromination-Cyanation | 75–85% | High-temperature | Industrial | Moderate |
| Acid-Catalyzed | 70–78% | Reflux, acidic | Lab-scale | Low |
| TCBOXY-Mediated | 82–88% | Mild, room temp | Pilot-scale | High |
| One-Pot Tandem | 60–70% | Biphasic, catalyst-free | Lab-scale | Moderate |
Cost efficiency in large-scale production is a primary driver for process optimization. The bromination-cyanation route is often favored for industrial applications due to its established protocols and moderate costs. Although methods like the TCBOXY-mediated synthesis offer higher yields under milder conditions, the higher cost of reagents can be a limiting factor for large-scale production.
Strategies to improve cost efficiency include:
Reagent Recovery and Recycling: The recovery and reuse of solvents and unreacted reagents can significantly reduce raw material costs. For example, in some processes, up to 90% of the carbon tetrachloride (CCl₄) used as a solvent can be recovered through distillation and reused.
Energy Consumption: Optimizing reaction times and temperatures can lead to significant energy savings. For instance, some modern protocols have reduced reaction times from 24 hours to just 2-3 hours.
Reactor Design and Technology
The choice of reactor technology is a critical factor in the scalability and efficiency of chemical production. Both batch and continuous flow reactors are utilized in the chemical industry, each with its own set of advantages and disadvantages.
Modern chemical manufacturing facilities are increasingly adopting continuous flow reactors for the production of specialty chemicals like this compound. In a continuous flow system, reactants are continuously fed into the reactor, and the product is continuously removed. soci.org This approach offers several advantages over traditional batch processing, including:
Enhanced Heat and Mass Transfer: Flow reactors have a high surface-area-to-volume ratio, which allows for more efficient heat and mass transfer. soci.orgresearchgate.net This is particularly beneficial for highly exothermic or fast reactions. soci.org
Improved Safety: The small reaction volume within a flow reactor at any given time minimizes the risks associated with handling hazardous materials or potentially explosive reactions. soci.orghelgroup.com
Precise Process Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. labmanager.com
Reduced Reaction Times: The efficiency of continuous flow systems can dramatically reduce reaction times. For the bromination-cyanation sequence in the synthesis of this compound, reaction times have been reduced from 24 hours in batch reactors to 2-3 hours in continuous flow systems.
The decision to use a batch or continuous flow process depends on various factors, including the specific chemistry, production scale, and economic considerations.
Table 2: Comparison of Batch and Continuous Flow Reactors soci.orglabmanager.com
| Feature | Batch Reactor | Continuous Flow Reactor |
| Operation | Reactants are loaded, reacted, and then the product is removed in a single batch. | Reactants are continuously fed into the reactor, and the product is continuously removed. |
| Heat & Mass Transfer | Can be limited, especially in large-scale reactors, leading to potential "hotspots". | Excellent heat and mass transfer due to high surface-area-to-volume ratio. |
| Safety | Larger volumes of reactants and products can pose higher risks. | Smaller reaction volumes at any given time lead to inherently safer operation. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalability is generally more straightforward, often achieved by running the reactor for longer periods or using multiple reactors in parallel. |
| Reproducibility | Can be more variable from batch to batch. | Generally offers better reproducibility due to consistent reaction conditions. |
While continuous flow chemistry offers significant advantages in many cases, batch reactors remain a viable and often preferred option for smaller-scale production, research and development, and multi-step syntheses where flexibility is key. labmanager.com
Environmental Impact and Waste Management
The industrial production of this compound, particularly through the bromination-cyanation route, generates waste streams that require careful management to minimize environmental impact. Key waste products include cyanide-containing effluents and used solvents.
Effective waste management strategies include:
Cyanide Neutralization: Effluents containing sodium cyanide are treated to convert the toxic cyanide into less harmful substances. A common method involves treatment with hydrogen peroxide, which oxidizes cyanide to the less toxic cyanate (B1221674).
Solvent Recycling: Solvents such as carbon tetrachloride (CCl₄) can be recovered and purified for reuse. Distillation is a common method for solvent recovery, with efficiencies of up to 90% being achievable.
Green Chemistry Approaches: The development of more environmentally friendly synthetic routes is an ongoing area of research. This includes the use of less hazardous reagents, catalyst-free reactions, and processes that generate minimal waste. google.commdpi.com The use of water as a solvent in certain reaction steps is one such example of a greener approach. google.com
Regulatory compliance with environmental protection agencies is a critical aspect of industrial chemical production, ensuring that all waste is handled and disposed of in a safe and environmentally responsible manner. europa.euocmms.nic.in
Cyanide Neutralization Protocols
The synthesis of this compound involves a critical cyanation step, typically employing sodium or potassium cyanide. chemsrc.com The resulting waste streams contain toxic cyanide ions, which must be neutralized before disposal to comply with environmental regulations and ensure safety. Several protocols are utilized in industrial settings for the detoxification of cyanide-containing effluents.
One common and effective method involves the chemical oxidation of cyanide to less toxic compounds. For instance, effluents from the synthesis of this compound can be treated with hydrogen peroxide. This process converts the highly toxic cyanide (CN⁻) into the significantly less harmful cyanate (OCN⁻). Another widely used industrial protocol for cyanide detoxification is treatment with sodium hypochlorite (B82951) (NaOCl). environmentclearance.nic.in
The choice of neutralization agent and protocol depends on factors such as the concentration of cyanide in the effluent, the presence of other chemicals, and economic considerations. The effectiveness of these protocols is critical for the environmental viability of the manufacturing process.
Table 1: Common Industrial Cyanide Neutralization Methods
| Neutralization Method | Reagent | Reaction Principle | Key Advantages |
| Alkaline Chlorination | Sodium Hypochlorite (NaOCl) | Oxidation of cyanide to cyanate, and further to carbon dioxide and nitrogen gas. | Well-established, effective for various concentrations. |
| Hydrogen Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Oxidation of cyanide to the less toxic cyanate. | Produces less toxic byproducts compared to chlorination. |
| Ferrocyanide Use | Ferrocyanide salts | Use of a less toxic cyanide source from the outset can reduce the hazard level of the waste stream. patsnap.com | Inherently safer process, reduces environmental pollution. patsnap.com |
This table provides a summary of common industrial methods for neutralizing cyanide waste.
Solvent Recycling and Recovery
Large-scale chemical manufacturing processes rely heavily on solvents for dissolving reactants and facilitating reactions. The synthesis of this compound employs various solvents, including carbon tetrachloride (CCl₄) for bromination reactions and polar aprotic solvents like dimethylformamide (DMF) for the nucleophilic cyanide substitution. Ethanol (B145695) is also used in esterification steps. The economic and environmental cost of solvent use can be substantial, making recycling and recovery essential components of a sustainable industrial process.
Distillation is a primary technique for solvent recovery. In the production of this compound, up to 90% of the carbon tetrachloride used can be recovered through distillation for reuse. Similarly, in related processes, solvents like methanol (B129727) and toluene (B28343) are recovered via distillation and extraction for recycling. google.com
The selection of solvents can also be influenced by the ease of recovery. Aprotic polar solvents with boiling points below 110°C, such as acetonitrile (B52724), are sometimes preferred in cyanation reactions as their lower boiling point simplifies recovery and separation from the higher-boiling point nitrile product. google.com Modern solvent recovery systems utilize various technologies to achieve high purity of the recycled solvent, which is crucial for maintaining consistent reaction outcomes. veolianorthamerica.com
Table 2: Solvent Recovery Technologies
| Technology | Description | Applicable Solvents |
| Fractional Distillation | Separates liquid mixtures based on differences in boiling points. Effective for separating mixed solvents. veolianorthamerica.com | Ethanol, Toluene, Acetonitrile, Hexane (B92381) veolianorthamerica.com |
| Thin/Wiped Film Evaporation | Suitable for separating solvents from non-volatile residues or solids. veolianorthamerica.com | High-boiling solvents like DMF veolianorthamerica.com |
| Molecular Sieves | Used for drying recovered solvents by removing water, which is critical for moisture-sensitive reactions. veolianorthamerica.com | Ethanol, Acetonitrile veolianorthamerica.com |
This table outlines common technologies used for solvent recovery in the chemical industry.
Minimizing Byproduct Formation
Maximizing the yield of this compound while minimizing the formation of impurities is a primary goal in industrial synthesis. Byproducts can arise from side reactions at various stages of the manufacturing process, leading to reduced efficiency and increased purification costs.
Key strategies to minimize byproduct formation include:
Control of Reaction Stoichiometry : In the initial bromination of ethyl 2-methylbenzoate using N-bromosuccinimide (NBS), precise stoichiometric control is essential to prevent over-bromination and the formation of undesired dibrominated products.
Anhydrous Conditions : Hydrolysis of the nitrile group is a significant side reaction that can lead to the formation of 2-(carboxymethyl)benzoic acid as an impurity. This is particularly relevant during acid-catalyzed esterification steps. Performing the reaction under anhydrous conditions, for example, by using anhydrous ethanol and molecular sieves to remove water, effectively suppresses this side reaction. Similarly, ensuring the reaction mixture is dry during the cyanation step helps to prevent the decomposition of catalysts and minimize side reactions like hydrodehalogenation. google.com
Solvent Selection : The choice of solvent can influence reaction pathways. In certain cyanation reactions, the use of C₂-C₅ alcohols is preferred over methanol to reduce the formation of hydrodehalogenation byproducts, where the halogen is replaced by hydrogen instead of a cyanide group. google.com
Careful optimization of reaction conditions is crucial for achieving high selectivity and yield.
Table 3: Strategies for Byproduct Minimization in the Synthesis of this compound
| Synthesis Step | Potential Byproduct | Minimization Strategy | Reference |
| Bromination | Over-brominated compounds | Strict stoichiometric control of the brominating agent (e.g., NBS). | |
| Esterification/Cyanation | 2-(carboxymethyl)benzoic acid | Use of anhydrous solvents (e.g., ethanol) and water scavengers like molecular sieves to prevent hydrolysis of the nitrile group. | |
| Cyanation | Hydrodehalogenation products | Use of appropriate solvents (e.g., C₂-C₅ alcohols instead of methanol) and ensuring dry reaction conditions. | google.com |
This table details common side reactions and the strategies employed to minimize them during synthesis.
Future Directions and Research Gaps
Exploration of Novel Catalytic Systems
The synthesis of Ethyl 2-(cyanomethyl)benzoate (B8605764) and its derivatives traditionally relies on methods such as radical-initiated bromination followed by nucleophilic substitution, or Fischer esterification. While effective, these methods often require harsh conditions or toxic reagents. Future research is focused on developing more sophisticated and milder catalytic systems.
Photoredox Catalysis : A significant area of development is the use of visible-light photoredox catalysis for direct C-H functionalization. nih.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, can enable the direct cyanomethylation of arenes under ambient temperature and pressure, bypassing the need for pre-functionalized starting materials like aryl halides. nih.govnih.gov This approach improves atom economy and is compatible with a wide range of functional groups. nih.gov Dual catalytic systems that combine photoredox catalysts with transition metals (e.g., Rhodium) are also being explored to enable novel C-H functionalization reactions. d-nb.info Furthermore, benzoate (B1203000) derivatives themselves have been shown to act as photosensitizing catalysts in other reactions, opening a potential avenue for auto-catalyzed or auxiliary-directed transformations. uni-regensburg.de
Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity under environmentally benign conditions. Research into engineered enzymes, such as cytochrome P450 variants and carbene transferases, has demonstrated their capability for selective C-H functionalization reactions. researchgate.net For related aromatic compounds, whole-cell biocatalysis systems using organisms like Pseudomonas putida have been developed for specific transformations, such as N-oxide synthesis, achieving high productivity and regioselectivity that is difficult to obtain through traditional chemical methods. nih.govresearchgate.net Applying biocatalysis to the synthesis of Ethyl 2-(cyanomethyl)benzoate could offer a highly sustainable and selective manufacturing route.
Metal-Free Catalysis : To circumvent the cost and toxicity associated with some metal catalysts, metal-free reaction pathways are being investigated. For instance, the cyanomethylation of various aromatic systems has been achieved using organic oxidants like tert-butyl benzoperoxoate (TBPB), with acetonitrile (B52724) serving as both the cyanomethyl source and the solvent. mdpi.com
Development of More Sustainable Synthesis Routes
The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.
Atom Economy and Process Mass Intensity : Traditional routes to this compound involve multiple steps with stoichiometric reagents. Newer methods based on direct C-H activation significantly improve atom economy. nih.gov Future work will focus on reducing the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product.
Safer Reagents and Solvents : The classic synthesis often involves highly toxic reagents like sodium cyanide and hazardous solvents such as carbon tetrachloride (CCl₄). A major research goal is to replace these with safer alternatives. Photoredox and biocatalytic methods operate in less hazardous solvent systems and use milder reagents. nih.govnih.gov Other green methodologies, such as microwave-assisted synthesis in benign solvents like glycerol (B35011) or reactions conducted in water, have proven effective for synthesizing related heterocyclic compounds and represent a promising direction. researchgate.netscirp.org
Renewable Feedstocks : A long-term goal for sustainable chemistry is the use of renewable starting materials. Biocatalytic pathways that can produce aromatic compounds from simple renewable resources like D-glucose are under development. nih.gov Integrating these pathways with subsequent chemical modifications could provide a completely renewable route to compounds like this compound.
Integration with Flow Chemistry and Automation
The transition from batch processing to continuous flow manufacturing is a key trend in the chemical and pharmaceutical industries, offering significant advantages in safety, efficiency, and scalability. acs.orgeuropeanpharmaceuticalreview.com
Enhanced Safety and Control : Flow chemistry minimizes the volume of hazardous materials present at any one time, allowing for the safe execution of highly exothermic or potentially explosive reactions. europeanpharmaceuticalreview.comnih.gov The bromination and cyanation steps in the synthesis of this compound could be made significantly safer using this technology. The superior heat and mass transfer in microreactors allows for precise temperature control, leading to higher selectivity and preventing runaway reactions. contractpharma.com
Automation and High-Throughput Screening : Automated flow synthesis platforms are powerful tools for rapidly optimizing reaction conditions and creating libraries of related compounds for screening purposes. researchgate.netrsc.org This technology can accelerate the discovery of new derivatives of this compound with novel properties.
| Technology | Advantage | Relevance to this compound |
| Photoredox Catalysis | Mild conditions, high functional group tolerance, direct C-H activation. nih.govnih.gov | Enables more direct and atom-economical synthesis routes, avoiding harsh reagents. |
| Biocatalysis | High selectivity, uses renewable resources, environmentally benign. nih.govnih.gov | Potential for a highly sustainable manufacturing process from renewable feedstocks. |
| Flow Chemistry | Enhanced safety, superior process control, rapid scalability, process intensification. nih.gov | Allows for safer handling of toxic reagents (e.g., NaCN) and reduces reaction times significantly. |
| Automation | High-throughput screening, rapid process optimization, on-demand synthesis. researchgate.netrsc.org | Accelerates discovery of new derivatives and applications. |
Advanced Applications in Material Science and Other Fields
While this compound is primarily known as a synthetic intermediate for pharmaceuticals, its functional groups (aromatic ring, ester, nitrile) make it a candidate for creating advanced materials.
Coordination Polymers and MOFs : The nitrile functionality is an effective ligand for coordinating with metal ions. Related dinitrile benzoate compounds have been used to construct Metal-Organic Frameworks (MOFs) and coordination polymers. These materials exhibit properties such as high thermal stability and luminescence, with potential applications in gas storage, catalysis, or as sensors. Future research could explore the use of this compound or its derivatives as organic linkers in such frameworks.
Functional Polymers : The development of sustainable polymers from bio-based or functional monomers is a critical area of materials science. thebioscan.com The reactive sites on this compound could be exploited for polymerization reactions, leading to novel polyesters or other polymers with tailored properties for applications in drug delivery, specialty coatings, or organic electronics.
Advanced Pharmaceutical Intermediates : The compound is already used to create complex heterocyclic structures like pyrazolones and coumarin-benzimidazole hybrids. researchgate.net Future work will likely see its incorporation into even more complex drug candidates, particularly where the cyanomethyl or benzoate moiety can be strategically modified or plays a role in biological activity.
Computational Design of Novel Transformations
Theoretical and computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby guiding experimental work and accelerating discovery.
Mechanistic Elucidation : Density Functional Theory (DFT) calculations are routinely used to model reaction pathways, identify transition states, and calculate energy barriers. researchgate.netrsc.org Such studies can provide deep insight into the regioselectivity of catalytic reactions, rationalize experimental observations, and predict the outcomes of new transformations involving this compound. researchgate.net
Predictive Modeling : Computational models can predict the electronic properties of novel derivatives. For example, DFT can quantify the electron-withdrawing effects of the cyanomethyl group, predicting how it will influence the reactivity of the aromatic ring in reactions like nucleophilic aromatic substitution. This allows for the in silico design of molecules with desired electronic or steric properties.
Catalyst Design : Computational methods are instrumental in designing new catalysts. By modeling the interaction between a catalyst, substrate, and reagents, researchers can understand the key factors governing catalytic activity and selectivity. This knowledge can then be used to design more efficient photoredox catalysts, engineer the active sites of enzymes, or develop novel organocatalysts for the synthesis and transformation of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
